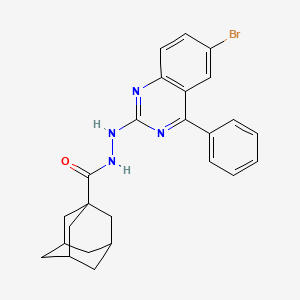

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide

説明

N'-(6-Bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide is a hydrazide-hydrazone derivative synthesized by condensing adamantane-1-carbohydrazide with a substituted quinazoline aldehyde. The quinazolinyl group, bearing bromo and phenyl substituents, introduces a bulky aromatic system that may influence electronic properties, intermolecular interactions, and biological activity.

特性

IUPAC Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrN4O/c26-19-6-7-21-20(11-19)22(18-4-2-1-3-5-18)28-24(27-21)30-29-23(31)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,29,31)(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUZRFRCDPDLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NNC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is suggested that the compound may have potential antiviral activity. Antiviral agents typically target viral proteins or enzymes that are essential for the replication of the virus.

Mode of Action

It is known that the compound forms good contacts with protein’s binding site residues. This interaction could potentially inhibit the function of the target protein, thereby preventing the virus from replicating.

Pharmacokinetics

Solvation free energies of a similar adamantane-carbohydrazide derivative in different solvents suggest that ethanol may be better for solubilization, which could potentially impact the bioavailability of the compound.

生物活性

N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and possible applications in various fields, including pharmacology and medicinal chemistry.

- Molecular Formula : C25H25BrN4O

- Molecular Weight : 477.406 g/mol

- Purity : Typically 95% .

The compound is believed to exhibit antiviral activity by forming strong interactions with the binding site residues of specific proteins. This interaction may inhibit viral replication or function, making it a candidate for further antiviral studies .

1. Antimicrobial Activity

Research indicates that derivatives of hydrazide-hydrazones, including those containing the adamantane moiety, show significant antimicrobial properties against various pathogens:

- Gram-positive bacteria : Compounds derived from adamantane have demonstrated potent antibacterial activity. For instance, certain derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 1.95 to 7.81 μg/mL against Staphylococcus aureus and Bacillus subtilis .

- Gram-negative bacteria : The compound's derivatives also displayed notable activity against Gram-negative strains like Escherichia coli, with MIC values as low as 0.49 μg/mL .

- Fungal activity : The compound has shown efficacy against Candida albicans, with some derivatives outperforming standard antifungal agents like fluconazole .

2. Cytotoxicity

Studies assessing the cytotoxic effects of N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide on human cancer cell lines revealed promising results:

- Certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

類似化合物との比較

Core Structure and Substituents

- Target Compound: Features a 6-bromo-4-phenylquinazolin-2-yl group. Quinazoline is a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 3, which may participate in hydrogen bonding or π-stacking interactions.

- Analogues: Isoxazole Derivatives: Compounds like N'-[5-(4-chlorophenyl)isoxazol-3-yl)methylidene]adamantane-1-carbohydrazide (3a) () have smaller heterocyclic systems. The isoxazole ring (positions 3 and 5) may engage in weaker π-interactions compared to quinazoline. Thiophene Derivatives: E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide (2) () incorporates a nitro group, enhancing electron deficiency and dipole interactions.

Physicochemical Properties

Melting Points and Solubility

- Isoxazole Derivatives : Melting points range from 199–225°C (). Higher melting points correlate with increased crystallinity due to halogen substituents (e.g., 4-chlorophenyl in 3a: 223–225°C) .

- Thiophene Derivatives : Compound 2 melts at 188–190°C (), with solubility enhanced by the nitro group’s polarity.

- Target Compound : Expected to have a higher melting point (>225°C) due to the bulky quinazolinyl group and bromine’s polarizability.

Spectral Data

- 1H-NMR : Adamantyl protons appear as singlets at δ 1.6–2.1 ppm across derivatives. The CH=N proton resonates at δ 8.3–8.8 ppm, while NH protons appear at δ 10.7–11.2 ppm .

- 13C-NMR : C=O carbons are observed at δ 173–174 ppm, and CH=N carbons at δ 136–144 ppm. The quinazolinyl carbons in the target compound would likely show distinct deshielding due to bromine’s inductive effect .

- ESI-MS : Bromine’s isotopic pattern (M⁺ and M+2 peaks in 3:2 ratio) would distinguish the target compound from chloro or nitro analogues .

Antimicrobial Efficacy

- Isoxazole Derivatives : Exhibit moderate antibacterial activity (MIC: 16–64 µg/mL) against Gram-positive bacteria ().

- Thiophene/Pyridine Derivatives : Show potent broad-spectrum activity (MIC: 0.5–2.0 µg/mL) against Staphylococcus aureus and Escherichia coli (). The nitro group in compound 2 enhances membrane penetration via increased lipophilicity.

- However, antimicrobial efficacy may be lower than nitro-substituted thiophenes due to reduced electrophilicity .

Antifungal Activity

Crystallographic and Noncovalent Interactions

- Isoxazole/Imidazole Derivatives : Exhibit antiparallel molecular stacking in crystals, stabilized by C–H···O/N and π–π interactions ().

- Thiophene Derivatives : Polar contacts (e.g., N–H···O) contribute 42% to lattice stability in compound 2, compared to 18% in pyridine analogue 1 ().

- Target Compound : The bromine atom may participate in halogen bonding (C–Br···N/O), enhancing crystal density. Quinazoline’s planarity could promote stronger π-stacking than smaller heterocycles .

Theoretical Insights

- DFT Calculations : Electron density in analogues accumulates around N and O atoms, leaving positive charge at N–H and C–H bonds. This charge asymmetry drives antiparallel stacking ().

- Target Compound : The bromine atom’s electronegativity may redistribute electron density, altering dipole moments and solubility compared to chloro or nitro derivatives .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Yield (%) | Key Substituent | Antibacterial MIC (µg/mL) |

|---|---|---|---|---|

| Target Compound | >225* | N/A | 6-Br, 4-Ph | N/A |

| 3a (4-Cl-isoxazole) | 223–225 | 90 | 4-Cl | 16–64 |

| 2 (5-nitrothiophene) | 188–190 | 95 | 5-NO₂ | 0.5–2.0 |

| 1 (pyridine-3-yl) | 210–212 | 82 | Pyridine | 0.5–2.0 |

*Predicted based on structural analogues.

Table 2: Noncovalent Interactions in Crystal Structures

| Compound | Dominant Interactions | Contribution to Lattice Stability |

|---|---|---|

| 3a (4-Cl-isoxazole) | C–H···O, π–π | ~30% |

| 2 (5-nitrothiophene) | N–H···O, C–Br···N | 42% |

| Target Compound* | C–Br···N/O, π–π | ~40–50% |

*Hypothesized based on bromine’s polarizability.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。